molecular formula C17H12F3NO4 B611727 1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione CAS No. 1160247-92-6

1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione

Cat. No. B611727
M. Wt: 351.28
InChI Key: CKLGZXFOLMHCMC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione (MBI-TFM) is a novel compound derived from natural products and has been studied for its potential therapeutic applications. It has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound is structurally similar to other indoline derivatives and has a unique trifluoromethoxy group at the 5-position, which is thought to be responsible for its unique biological activities.

Scientific Research Applications

  • Crystal Structure Analysis : The compound 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione demonstrates significant structural properties, where a 4-methoxybenzene links to 5-chloroindoline-2,3-dione, forming a three-dimensional framework through weak intermolecular interactions (Wu, Zheng, Cao, & Xiao, 2011).

  • Biological Activity in Medical Chemistry : Isatin 1,2,3-triazoles, structurally related to the indoline-2,3-dione, have been found to be potent inhibitors against caspase-3, indicating their potential in medical applications (Jiang & Hansen, 2011).

  • Molecular and Crystal Structure Determination : Research on the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] has provided insights into its conformation and crystal structure, highlighting its potential for further chemical analysis and applications (Karalı, 2021).

  • Synthesis of Compounds with Potential Cardiotropic Activity : Compounds such as 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, related to the indoline-2,3-dione structure, have shown significant antiarrhythmic activity, suggesting their potential use in cardiotropic applications (Mokrov et al., 2019).

  • Cytotoxic Activity in Anticancer Research : Isatin derivatives, closely related to indoline-2,3-dione compounds, have demonstrated significant in vitro cytotoxic activities against various cancer cell lines, indicating their potential as antitumor agents (Reddy et al., 2013).

  • Corrosion Inhibition : Indoline compounds, including those structurally similar to 1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione, have been studied for their corrosion inhibition performance on steel in hydrochloric acid, revealing their potential as effective corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLGZXFOLMHCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655290
Record name VU 0238429
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Molecular Weight

351.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione

CAS RN

1160247-92-6
Record name 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione
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Citations

For This Compound
3
Citations
TM Bridges, LM Lewis, CD Weaver… - Probe Reports from the …, 2010 - ncbi.nlm.nih.gov
Data from studies using muscarinic acetylcholine receptor (mAChR) subtype 5 knock-out (M5-KO) mice suggest that M5 is the sole mediator of ACh-induced vasodilation in the cerebral …
Number of citations: 2 www.ncbi.nlm.nih.gov
TM Bridges - 2010 - ir.vanderbilt.edu
There exist five subtypes of the muscarinic acetylcholine receptor (M1-M5), which are differentially expressed throughout the body and play important roles in numerous physiological …
Number of citations: 4 ir.vanderbilt.edu
P Cieślik, M Woźniak, K Tokarski, M Kusek… - Behavioural Brain …, 2019 - Elsevier
Recent preclinical studies point to muscarinic and GABA B receptors as novel therapeutic targets for the treatment of schizophrenia. This study was aimed to assess the role of …
Number of citations: 14 www.sciencedirect.com

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